molecular formula C6H9ClO3 B1580424 Methyl 4-chloro-3-methoxybut-2-enoate CAS No. 85153-60-2

Methyl 4-chloro-3-methoxybut-2-enoate

Cat. No.: B1580424
CAS No.: 85153-60-2
M. Wt: 164.59 g/mol
InChI Key: JNYMRXDQVPIONI-HYXAFXHYSA-N
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Description

Methyl 4-chloro-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid or semi-solid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a chloro group and a methoxy group attached to a butenoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-methoxybut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methoxybut-2-en-1-ol with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methoxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3-methoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methoxybut-2-enoate involves its interaction with various molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-methoxybutanoate
  • Methyl 4-chloro-3-methoxybut-2-enoate
  • Methyl 4-chloro-3-methoxybut-2-enoic acid

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a chloro and a methoxy group on the butenoate ester. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic applications .

Biological Activity

Methyl 4-chloro-3-methoxybut-2-enoate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula: C_6H_8ClO_3
  • Molecular Weight: 163.58 g/mol
  • IUPAC Name: Methyl (2Z)-4-chloro-3-methoxybut-2-enoate

The presence of the chloro and methoxy groups contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound against various pathogens.

  • In Vitro Studies:
    • A study conducted by researchers demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL .
    • Another research highlighted its effectiveness against fungal strains such as Candida albicans, indicating a potential application in treating fungal infections .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties:

  • Cell Line Studies:
    • In a study using human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM .
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)MechanismReference
MCF-7 (Breast Cancer)30Apoptosis via caspase activation

Case Studies

  • Case Study on Antimicrobial Efficacy:
    • A clinical study evaluated the efficacy of this compound in treating skin infections caused by antibiotic-resistant strains. Patients treated with a topical formulation showed a significant reduction in infection severity compared to those receiving a placebo .
  • Case Study on Cancer Treatment:
    • A preclinical trial assessed the compound's effect on tumor growth in xenograft models of breast cancer. Results indicated that administration of this compound led to a substantial decrease in tumor size compared to control groups, supporting its potential as an adjunct therapy in cancer treatment .

Properties

CAS No.

85153-60-2

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

methyl (Z)-4-chloro-3-methoxybut-2-enoate

InChI

InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3-

InChI Key

JNYMRXDQVPIONI-HYXAFXHYSA-N

SMILES

COC(=CC(=O)OC)CCl

Isomeric SMILES

CO/C(=C\C(=O)OC)/CCl

Canonical SMILES

COC(=CC(=O)OC)CCl

Pictograms

Corrosive; Irritant

Origin of Product

United States

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